molecular formula C13H13N3O2 B12606025 1-(2-Azidoethoxy)-2-methoxynaphthalene CAS No. 913721-82-1

1-(2-Azidoethoxy)-2-methoxynaphthalene

Cat. No.: B12606025
CAS No.: 913721-82-1
M. Wt: 243.26 g/mol
InChI Key: KWTRLHUKRZUMQD-UHFFFAOYSA-N
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Description

1-(2-Azidoethoxy)-2-methoxynaphthalene is an organic compound that features a naphthalene ring substituted with an azidoethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethoxy)-2-methoxynaphthalene typically involves the reaction of 2-methoxynaphthalene with 2-azidoethanol under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the presence of the azide group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethoxy)-2-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Azidoethoxy)-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethoxy)-2-methoxynaphthalene largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in bioconjugation and materials science .

Comparison with Similar Compounds

Uniqueness: 1-(2-Azidoethoxy)-2-methoxynaphthalene is unique due to the presence of both the naphthalene ring and the azidoethoxy group. The naphthalene ring provides rigidity and aromaticity, while the azidoethoxy group offers reactivity for further functionalization. This combination makes it a versatile compound for various applications in organic synthesis, materials science, and bioconjugation .

Properties

CAS No.

913721-82-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-azidoethoxy)-2-methoxynaphthalene

InChI

InChI=1S/C13H13N3O2/c1-17-12-7-6-10-4-2-3-5-11(10)13(12)18-9-8-15-16-14/h2-7H,8-9H2,1H3

InChI Key

KWTRLHUKRZUMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)OCCN=[N+]=[N-]

Origin of Product

United States

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